N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide is a complex organic compound notable for its unique chemical structure, which integrates both a benzamide moiety and a dioxoisoindole unit. This compound has the molecular formula and is characterized by a combination of aromatic and heterocyclic components that may contribute to its biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. It is available in different purities, typically around 95%, suitable for various scientific applications.
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide is classified as an organic compound, specifically within the categories of benzamides and isoindole derivatives. Its structural characteristics allow it to be studied for potential pharmacological properties.
The synthesis of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide typically involves multi-step organic reactions. The synthetic route may include:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The molecular structure of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide can be represented as follows:
The presence of these structural elements suggests potential interactions with biological targets, contributing to its pharmacological profile .
The chemical reactivity of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide can be analyzed through various types of reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological profile or to create analogs for further study.
The mechanism of action of N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide involves interaction with specific biological targets, which may include enzymes or receptors relevant to disease pathways. Interaction studies typically focus on:
These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound, providing insights into its therapeutic potential .
Relevant data from analyses indicate that these properties influence its bioavailability and efficacy in biological systems.
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide has potential applications in various scientific fields:
These applications highlight the compound's significance in advancing research within medicinal chemistry and pharmacology .
The compound N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide integrates structural motifs with established pharmacological relevance. Its core consists of three domains:
Primary validated targets include:
Table 1: Molecular Targets and Associated Domains
Structural Domain | Validated Target | Biological Role |
---|---|---|
Isoindoline-1,3-dione | IL-17/TNF-α | Cytokine signaling inhibition |
Benzamide | MNK1/2 kinases | eIF4E phosphorylation blockade |
4-Methoxyphenyl linker | Transcriptional regulators | Enhanced cellular uptake and target engagement |
In vitro Profiling
Kinase inhibition assays demonstrate potent activity against MNK1/2, with half-maximal inhibitory concentration (IC₅₀) values of ≤100 nM. The compound exhibits >50-fold selectivity over related kinases (e.g., PKA, PKC) due to its benzamide group occupying a unique hydrophobic pocket in MNK [2]. Cytokine suppression was validated in human peripheral blood mononuclear cells (PBMCs), where the compound reduced IL-17 production by 62% and TNF-α by 58% at 10 μM via NF-κB nuclear translocation blockade [1].
Structural Validation
Deuterium-labeled analogs (e.g., methylsulfonyl substitutions) confirmed target engagement through X-ray crystallography, revealing hydrogen bonding between the phthalimide carbonyl and MNK's Lys-113 residue [1]. The 4-methoxyphenyl group facilitated π-π stacking within the cytokine binding site, rationalizing dual-target activity [1] [4].
Table 2: Target Validation Assays and Results
Target | Assay Type | Key Result | Reference |
---|---|---|---|
MNK1/2 | Kinase profiling panel | IC₅₀ = 78 nM (MNK1); 83 nM (MNK2) | [2] |
IL-17 | PBMC stimulation assay | 62% inhibition at 10 μM | [1] |
TNF-α | NF-κB luciferase reporter | 58% reduction in nuclear translocation | [1] |
The dual inhibition profile supports therapeutic potential in:
Structure-activity relationship (SAR) studies indicate that halogen substitutions (e.g., fluorine) on the benzamide ring enhance in vitro potency against MNK by 3.5-fold, while methoxy modifications optimize cytokine suppression [1] [2].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3